Product packaging for Acenaphthylen-4-OL(Cat. No.:CAS No. 111013-09-3)

Acenaphthylen-4-OL

Cat. No.: B11916162
CAS No.: 111013-09-3
M. Wt: 168.19 g/mol
InChI Key: JKRUSJXWUPHOHB-UHFFFAOYSA-N
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Description

Acenaphthylen-4-OL is a polycyclic aromatic hydrocarbon (PAH) derivative of acenaphthylene, characterized by the addition of a hydroxyl functional group. This modification makes it a subject of interest in various advanced research fields, particularly as a specialized building block in organic synthesis and materials science. While its specific applications are an area of active investigation, compounds within the acenaphthylene class are known for their utility in developing non-alternant electronic structures, which can enhance electron affinity in organic functional materials . Acenaphthylene-based structures are frequently explored in the construction of conductive polymers and as key motifs in the development of novel organic optoelectronic materials . Researchers value this compound for its potential to contribute to the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) through modern catalytic methods . Physicochemical data for this compound, including a predicted boiling point of 616.50 K and a melting point of 447.34 K, are available . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O B11916162 Acenaphthylen-4-OL CAS No. 111013-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111013-09-3

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

acenaphthylen-4-ol

InChI

InChI=1S/C12H8O/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7,13H

InChI Key

JKRUSJXWUPHOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C=C3)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Acenaphthylen 4 Ol

Advanced Synthetic Techniques for Acenaphthylene (B141429) and Related Acenaphthylene Scaffolds

Modern synthetic chemistry offers sophisticated tools for the construction of complex aromatic systems. These advanced techniques provide efficient and often elegant pathways to acenaphthylene-fused systems and their heterocyclic analogues.

Palladium-catalyzed cross-coupling and C-H activation reactions have become indispensable for the synthesis of polycyclic aromatic hydrocarbons. nih.govrsc.org These methods allow for the efficient construction of the acenaphthylene core by forming key carbon-carbon bonds in a controlled manner.

A notable example is a palladium-catalyzed cascade reaction that starts from 1,8-dihalonaphthalenes. beilstein-journals.orgnih.gov This process involves an initial Suzuki-Miyaura cross-coupling with a heteroarylboronic acid, followed by an intramolecular C-H arylation under the same reaction conditions. beilstein-journals.orgnih.gov This one-pot sequence efficiently generates a variety of acenaphthylene-fused heteroarenes, including those containing furan, thiophene, and pyridine (B92270) rings, with yields ranging from 45% to 90%. beilstein-journals.orgnih.gov This strategy highlights the power of palladium catalysis to build the fused ring system integral to the acenaphthylene scaffold. beilstein-journals.orgnih.gov

Catalyst/LigandReactantsConditionsProduct TypeYield (%)
Pd(OAc)₂ / SPhos1,8-Diiodonaphthalene, 2-Thienylboronic acidK₃PO₄, Dioxane/H₂O, 100 °CThiophene-fused acenaphthylene85
Pd(OAc)₂ / SPhos1,8-Dibromonaphthalene, 3-Furylboronic acidK₃PO₄, Dioxane/H₂O, 100 °CFuran-fused acenaphthylene72
Pd(OAc)₂ / SPhos1,8-Diiodonaphthalene, Pyridine-3-boronic acidK₃PO₄, Dioxane/H₂O, 100 °CPyridine-fused acenaphthylene65

Table 1: Examples of Palladium-Catalyzed Synthesis of Acenaphthylene-Fused Heteroarenes. Data sourced from beilstein-journals.orgnih.gov.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This approach is particularly valuable for rapidly generating libraries of complex molecules. Acenaphthenequinone (B41937) is a versatile building block for MCRs, leading to a wide array of spiro-heterocyclic compounds fused to the acenaphthylene framework. researchgate.net

For example, the reaction of acenaphthenequinone with various amines and other reagents can produce complex heterocyclic structures. bibliomed.org One common MCR involves the condensation of acenaphthenequinone, an aromatic amine, and mercaptoacetic acid to form spiro-thiazolidinone derivatives. bibliomed.org Another pathway involves reacting acenaphthenequinone with diaminomaleonitrile (B72808) to create pyrazine-fused systems, which can be further elaborated. bibliomed.org These reactions demonstrate the utility of the acenaphthenequinone core in building diverse and complex heterocyclic systems in a single step. researchgate.net

Acenaphthylene PrecursorReactant 1Reactant 2Product Type
AcenaphthenequinoneAniline (B41778)Mercaptoacetic acidSpiro[acenaphthylene-thiazolidinone]
AcenaphthenequinoneDiaminomaleonitrile-Acenaphtho[1,2-b]pyrazine
AcenaphthenequinoneThiosemicarbazide3-Chloro-2,4-pentanedioneThiazolyl-hydrazono-acenaphthylenone

Table 2: Multicomponent Reactions Utilizing Acenaphthenequinone. Data sourced from researchgate.netbibliomed.org.

Photomechanochemistry is an emerging field that utilizes mechanical force, often through ball milling, to influence the outcome of photochemical reactions. This technique can alter reaction rates and stereoselectivity, often providing results distinct from conventional solution-phase or solid-state photochemistry. nih.govrsc.org

The [2+2] photodimerization of acenaphthylene is a classic example where photomechanochemistry has a profound impact. nih.govrsc.org When acenaphthylene is irradiated in solution, a mixture of syn and anti cyclobutane (B1203170) dimers is typically formed. acs.org However, under photomechanochemical conditions (i.e., irradiation while undergoing ball milling), the reaction shows a strong preference for the syn dimer. nih.govrsc.org Conversely, solid-state irradiation without mechanical force, or reaction in a solvent where acenaphthylene is insoluble (like water), favors the formation of the anti dimer. nih.govrsc.org This control over stereoselectivity is attributed to how mechanical force influences the stability of different reactant conformers. rsc.org This advanced methodology offers a green, solvent-free approach to controlling reaction outcomes for the acenaphthylene scaffold. nih.gov

Reaction ConditionMajor Productanti:syn RatioYield (%)
Photomechanochemical (Ball Milling)syn-dimer--
Solid-state (no milling)anti-dimer70:30-
Insoluble (H₂O)anti-dimer84:1684
Solubilizing Organic SolventMixtureNo selectivity-

Table 3: Stereoselectivity in the [2+2] Photodimerization of Acenaphthylene under Various Conditions. Data sourced from nih.govrsc.org.

Green Chemistry Principles and Catalyst-Free Methods in Acenaphthylene Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. sigmaaldrich.comnih.gov These principles provide a framework for developing more sustainable methods for synthesizing chemical compounds, including acenaphthylene and its derivatives. Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing safer solvents and auxiliaries. sigmaaldrich.comacs.org Further principles emphasize designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, employing catalysis, designing for degradation, and incorporating real-time analysis for pollution prevention. sigmaaldrich.comacs.org

In the context of acenaphthylene synthesis, a primary industrial method involves the gas-phase catalytic dehydrogenation of acenaphthene (B1664957). researchgate.netwikipedia.org This process, while catalytic, often requires high temperatures, presenting a challenge to the principle of designing for energy efficiency. researchgate.netgreenchemistry-toolkit.org The use of steam as a diluent has been shown to be beneficial in this process. researchgate.net The pursuit of green chemistry in this area focuses on developing catalysts that can operate under milder conditions or improving the energy efficiency of existing processes.

Atom economy, a concept developed by Barry Trost, is a critical metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.orggreenchemistry-toolkit.org Synthetic routes should be designed to maximize this incorporation, thereby minimizing waste. acs.org For instance, addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the product.

Recent research has also explored catalyst-free methods for the synthesis of complex molecules derived from acenaphthene precursors, aligning with the goal of reducing reliance on potentially toxic or expensive catalysts. A notable example is the one-pot, three-component reaction of acenaphthoquinone, a barbituric acid derivative, and an arylamine in ethanol (B145695) to produce acenaphthoindolopyrimidine derivatives. nih.gov This method proceeds under gentle conditions without a catalyst and utilizes ethanol, a green solvent. nih.gov The advantages of this approach include the use of readily available starting materials, no need for column chromatographic purification, and good to high yields, showcasing a practical application of green chemistry principles. nih.gov

Stereoselective Synthesis of Acenaphthylene Derivatives

The stereoselective synthesis of acenaphthylene derivatives is crucial for creating chiral molecules with specific three-dimensional arrangements, which is of significant interest in materials science and medicinal chemistry. researchgate.net Transition-metal catalysis is a powerful tool for achieving high levels of enantioselectivity in these syntheses. researchgate.netctfassets.net

One prominent strategy involves the use of chiral ligands that can influence the stereochemical outcome of a reaction. The rigid and sterically defined backbone of the acenaphthylene unit has been incorporated into N-heterocyclic carbene (NHC) ligands. mdpi.com These acenaphthylene-based NHC ligands can create a specific chiral pocket around a metal center, such as nickel, enabling excellent performance in enantioselective reactions like the cyclization of 2-pyridone. mdpi.com

Rhodium-catalyzed reactions have also been developed for the asymmetric synthesis of silicon-stereogenic compounds. For example, the desymmetrization of dihydrosilanes through intramolecular C(sp²)-H functionalization provides access to a range of chiral monohydrosilanes with excellent enantioselectivities (up to >99% ee). researchgate.net This method is efficient, capable of operating with catalyst loadings as low as 0.1 mol %. researchgate.net

Furthermore, iron-catalyzed stereoconvergent 1,4-hydrosilylation of conjugated dienes has been reported for the synthesis of Z-allylsilanes with high regioselectivity and exclusive stereoselectivity. researchgate.net The stereoselectivity in this reaction is dictated by the crowded environment of the α-diimine ligand-modified iron catalyst. researchgate.net

These examples highlight the sophisticated catalytic systems developed for the controlled, stereoselective functionalization of molecules containing or derived from the acenaphthylene scaffold.

Table 1: Examples of Catalytic Systems in Stereoselective Synthesis of Acenaphthylene-Related Derivatives

Catalyst System Reaction Type Product Type Key Feature
NHC-Ni(COD)₂ with Lewis acid Enantioselective cyclization Chiral pyridones Acenaphthylene-based ligand creates a chiral pocket. mdpi.com
Rh-catalyst Asymmetric intramolecular hydrosilylation Chiral monohydrosilanes Achieves high enantioselectivity (>99% ee) with low catalyst loading. researchgate.net
α-diimine ligand-modified Iron catalyst Stereoconvergent 1,4-hydrosilylation Z-allylsilanes Crowded reaction cavity determines high stereoselectivity. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Acenaphthylen 4 Ol

Mechanistic Investigations of Acenaphthylen-4-OL Formation Pathways

The synthesis of this compound can involve complex mechanistic pathways, including rearrangements and the participation of transient intermediates.

One described pathway for the formation of this compound involves the flash vacuum pyrolysis of a specific anhydride (B1165640) precursor at 650 ºC publish.csiro.au. This high-temperature process facilitates skeletal rearrangements within the precursor molecule, ultimately yielding this compound. The precise nature of these rearrangements is often complex, involving the breaking and formation of multiple bonds to achieve the final aromatic structure publish.csiro.aucsbsju.edu.

Chemical Reactivity of the Hydroxyl Group in this compound

The hydroxyl (-OH) group is a key functional moiety in this compound, dictating a significant portion of its chemical behavior. The hydroxyl group's reactivity stems from the polarized O-H and C-O bonds, with oxygen being electron-rich and the hydrogen and carbon atoms being electrophilic msu.edu.

The hydroxyl group itself can participate in nucleophilic substitution reactions, typically by acting as a nucleophile after deprotonation or by being a leaving group after activation. However, the prompt focuses on reactions involving the hydroxyl moiety, suggesting transformations where it is either the nucleophile or is substituted. While direct examples for this compound are limited in the provided search results, general alcohol reactivity indicates that the hydroxyl hydrogen can be replaced by other substituents, such as in reactions with alkali metals msu.edu. Furthermore, the hydroxyl group can be converted into better leaving groups, such as tosylates or halides, which then undergo nucleophilic substitution masterorganicchemistry.com. The hydroxyl group's oxygen atom also possesses lone pairs, making it a potential nucleophile in reactions like ether or ester formation msu.edumasterorganicchemistry.com.

Alcohols, including phenolic hydroxyl groups like that in this compound, can undergo oxidation and reduction reactions. The oxidation of alcohols typically converts them into carbonyl compounds (aldehydes or ketones) or carboxylic acids, depending on the alcohol's structure (primary, secondary, or tertiary) and the oxidizing agent used asccollegekolhar.insavemyexams.comscience-revision.co.ukmasterorganicchemistry.comchemguide.co.uk. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones asccollegekolhar.insavemyexams.comscience-revision.co.ukmasterorganicchemistry.comchemguide.co.uk. Tertiary alcohols are generally resistant to oxidation under typical conditions savemyexams.comscience-revision.co.ukmasterorganicchemistry.com. Common oxidizing agents include acidified potassium dichromate(VI), Dess-Martin Periodinane (DMP), and 2-Iodoxybenzoic acid (IBX) asccollegekolhar.inmasterorganicchemistry.comchemguide.co.uk. Reduction pathways for alcohols are less common as direct transformations of the -OH group itself, but the molecule as a whole could be subject to reduction of its aromatic system or other functional groups if present.

Electrophilic and Nucleophilic Aromatic Substitution on the Acenaphthylene (B141429) Core

The acenaphthylene core, being an aromatic system, is susceptible to electrophilic aromatic substitution (EAS) and, under certain conditions, nucleophilic aromatic substitution (NAS). The presence of the hydroxyl group at the 4-position will influence the regioselectivity and reactivity of these processes.

Electrophilic aromatic substitution reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile masterorganicchemistry.com. Acenaphthene (B1664957), a related saturated analogue, exhibits high reactivity in EAS, attributed in part to steric enhancement of hyperconjugation by its cyclic structure rsc.org. Acenaphthylene itself undergoes EAS at multiple sites solubilityofthings.com. The hydroxyl group is an activating and ortho/para-directing substituent in EAS, meaning it will increase the rate of substitution and direct incoming electrophiles to positions ortho and para to itself. For this compound, this would typically favor substitution at positions 3, 5, and potentially 8, depending on steric and electronic factors masterorganicchemistry.com.

Nucleophilic aromatic substitution (NAS) is generally less common than EAS for simple aromatic systems. It typically requires the presence of strong electron-withdrawing groups on the ring or specific reaction conditions, such as high temperatures or the use of very strong nucleophiles govtpgcdatia.ac.in. While direct NAS on this compound is not explicitly detailed in the provided results, related acenaphthene derivatives have been shown to undergo nucleophilic substitution, particularly when activated by nitro groups beilstein-journals.org. The mechanism of NAS often involves an addition-elimination pathway, similar to EAS but with a nucleophile attacking the ring govtpgcdatia.ac.inwikipedia.org.

Cycloaddition and Dimerization Reactions of Acenaphthylene Analogues

Acenaphthylene and its derivatives are known to participate in several types of cycloaddition and dimerization reactions, driven by their strained five-membered ring and conjugated π-system. These reactions are crucial for forming new ring systems and larger molecular architectures.

Photodimerization Reactions: Acenaphthylene readily undergoes photodimerization upon irradiation with UV light, yielding both syn and anti cyclobutane (B1203170) dimers acs.orgresearchgate.netresearchgate.netresearchgate.netmrs-j.orgru.nl. The stereochemical outcome is highly dependent on reaction conditions, including the solvent, concentration, and the presence of confining environments such as micelles or polymersomes acs.orgresearchgate.netresearchgate.netresearchgate.netru.nlrsc.org. For instance, reactions in water where acenaphthylene is insoluble tend to favor the anti product, attributed to the formation of a covalently bonded excimer researchgate.net. Conversely, photomechanochemical activation, such as grinding in a ball-mill, can alter stereoselectivity, favoring the syn dimer researchgate.netbeilstein-journals.org. The presence of nanoreactors can also significantly enhance reaction rates and direct selectivity, as observed with polymersomes leading to a high preference for the anti product researchgate.netru.nl.

Diels-Alder and Other Cycloaddition Reactions: Acenaphthylene serves as a versatile dienophile in Diels-Alder ([4+2] cycloaddition) reactions. It reacts with various dienes, including coumalic acid derivatives, to form fused polycyclic aromatic systems such as fluoranthene (B47539) derivatives, often with the extrusion of carbon dioxide rsc.orgoa.mgresearchgate.net. The molecule can also participate in other cycloaddition reactions, such as [3+2] cycloadditions, leading to spirocyclic compounds researchgate.net. Furthermore, acenaphthylene can act as a substrate in rhodium-catalyzed [2+2+2] cycloadditions with diynes, yielding chiral multicyclic compounds acs.org. The introduction of a hydroxyl group at the 4-position of acenaphthylene (as in this compound) could potentially influence its electronic properties and solubility, thereby modulating its reactivity and selectivity in these cycloaddition pathways.

Table 1: Photodimerization of Acenaphthylene under Various Conditions

Medium/ConditionsProduct Selectivity (syn:anti)YieldNotes
Dilute solutionVaries with solventVariesSinglet state dominant in concentrated, triplet in dilute acs.org
Concentrated solutionExclusively Z-dimer (syn)VariesSinglet state reaction before intersystem crossing acs.org
Benzene solution (in micelles)Not specified>90%Micellar systems enhance yield rsc.org
Water (insoluble)Predominantly antiVariesCovalently bonded excimer drives anti selectivity researchgate.net
Polymersome nanoreactors (3:1 MeOH:H₂O)~94:6 (anti:syn)82%Nanoreactors enhance rate and selectivity researchgate.netru.nl
Photomechanochemical (ball-mill)6:94 (anti:syn)96% (NMR)Mechanical activation influences stereoselectivity researchgate.netbeilstein-journals.org

Table 2: Diels-Alder and Other Cycloaddition Reactions of Acenaphthylene

Dienophile/DieneReaction TypeProduct ClassConditionsYieldReference
Coumalic acid derivativesDiels-AlderFluoranthene derivativesLoss of CO₂Varies rsc.orgoa.mg
Unsymmetrical α,ω-diynes[2+2+2] CycloadditionChiral multicyclic compoundsRh(I)/(R)-BINAP catalystHigh acs.org
β-nitrostyrenes + azomethine ylides (from acenaphthoquinone)[3+2] CycloadditionSpiroacenaphthylene derivativesMethanol, baseVaries researchgate.net
Isoquinolinium ylides1,3-Dipolar CycloadditionNaphtho[1′′,8′′:4′,5′,6′]pyrrolo[2,1-a]isoquinoline derivativesMeCN, 80 °C86% thieme-connect.comresearchgate.net

Radical-Mediated Reactions for Aromatic Growth Involving Acenaphthylene

Acenaphthylene plays a significant role in the growth of polycyclic aromatic hydrocarbons (PAHs) and contributes to processes like soot formation, primarily through radical-mediated pathways.

Radical-Mediated PAH Growth: Acenaphthylene is recognized as a critical intermediate in the formation of larger PAHs, particularly through the Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) mechanism tandfonline.comresearchgate.netresearchgate.netutah.eduacs.org. This process involves the abstraction of hydrogen atoms from acenaphthylene by radicals (e.g., H, OH, CH₃), followed by the addition of acetylene (C₂H₂) to the resulting radical sites. The presence of the strained five-membered ring in acenaphthylene is crucial for directing these growth pathways, facilitating the formation of fused ring systems and contributing to the eventual structure of molecules like phenanthrene (B1679779) tandfonline.comresearchgate.netresearchgate.net. These reactions are fundamental to understanding PAH growth kinetics and are implicated in the complex chemistry of combustion and soot formation researchgate.netutah.eduacs.org.

Radical Polymerization: Acenaphthylene can also undergo radical polymerization, forming polymethylene chains acs.orggoogle.commetu.edu.tr. This process can be initiated by various radical sources, including those generated enzymatically by peroxidases mdpi.com. The polymerization of acenaphthylene derivatives can be controlled through different polymerization techniques, such as mass or solution polymerization google.com.

Table 3: Acenaphthylene in Radical-Mediated Aromatic Growth

PrecursorReaction PathwayResulting PAH ClassRole of AcenaphthyleneNotes
AcenaphthyleneHACA (Hydrogen Abstraction Acetylene Addition)Larger PAHs, PhenanthreneKey intermediate; five-membered ring influences growthCrucial for PAH growth and soot formation tandfonline.comresearchgate.netresearchgate.netutah.eduacs.org
AcenaphthyleneRadical PolymerizationPolymethylenesMonomer acs.orggoogle.commetu.edu.tr

The presence of a hydroxyl group in this compound could potentially influence the radical stability of intermediates formed during HACA pathways or alter the initiation and propagation steps in radical polymerization due to electronic and steric effects. Further research would be needed to elucidate these specific influences.

Derivatization and Functionalization of Acenaphthylen 4 Ol

Synthesis of Acenaphthylen-4-OL Esters and Ethers as Advanced Intermediates

The hydroxyl group of this compound provides a reactive handle for synthesizing ester and ether derivatives, which are crucial intermediates in organic synthesis. Standard synthetic protocols for the esterification and etherification of phenols are readily applicable.

Esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction converts the phenolic hydroxyl group into an ester linkage, modifying the electronic properties and steric bulk of the molecule.

Etherification , commonly performed via the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This results in the formation of an ether, which can introduce a variety of alkyl or aryl groups onto the acenaphthylene (B141429) core. These derivatives are valuable for creating more complex molecules, including ligands for catalysis and functional materials.

Acenaphthylene-Based N-Heterocyclic Carbene Ligands and Metal Complexes

Acenaphthylene-derived N-heterocyclic carbene (NHC) ligands have emerged as a significant class of ligands in modern catalysis. dntb.gov.uaresearchgate.net Their unique structure, featuring a rigid polyaromatic backbone, imparts superior σ-donor capabilities and allows for facile modification, enhancing the stability and activity of their corresponding transition metal complexes. dntb.gov.uaresearchgate.net

Synthetic Approaches to Acenaphthylene-Derived N-Heterocyclic Carbene Precursors

The synthesis of acenaphthylene-based NHC precursors, typically imidazolium (B1220033) salts, is a well-established, multi-step process. mdpi.com

The general synthetic pathway involves:

Bis-imine Formation : The process begins with the condensation of acenaphthenequinone (B41937) with an appropriate aniline (B41778) derivative. mdpi.commtak.hu This reaction is often catalyzed by a Lewis acid like zinc chloride (ZnCl₂) in acetic acid, yielding a bis(imino)acenaphthene (BIAN) ligand. mdpi.com

Reduction to Diamine : The resulting BIAN diimine is then reduced to the corresponding 1,2-diamine. A common method involves using an AlH₃ reagent prepared in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). acs.org

Ring-Closing Reaction : The final step is the formation of the imidazolinium salt precursor via a ring-closing reaction. The acenaphthene-1,2-diamine is treated with triethyl orthoformate in the presence of an acid, such as HCl or HBF₄, to yield the desired NHC precursor. acs.org

This synthetic route allows for the creation of a diverse library of NHC precursors with various substituents on the nitrogen atoms, which in turn allows for fine-tuning the steric and electronic properties of the resulting metal complexes. mdpi.com

Catalytic Applications of Acenaphthylene-Based Metal Complexes

Metal complexes incorporating acenaphthylene-based NHC ligands have demonstrated significant utility in a range of catalytic transformations. dntb.gov.uamdpi.com The rigid acenaphthylene backbone and strong σ-donor properties of the NHC ligand contribute to the high activity and stability of these catalysts. dntb.gov.uaresearchgate.net

Key applications include:

Cross-Coupling Reactions : Palladium complexes of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type have been widely used in Suzuki and Buchwald-Hartwig cross-coupling reactions. mdpi.com

Olefin Metathesis : Ruthenium-based complexes have been successfully employed as catalysts for Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP). mtak.hu Supported BIAN-Ru complexes have shown comparable activity to the commercial Hoveyda-Grubbs second-generation catalyst and offer the advantage of recyclability. mtak.hu

Enantioselective Catalysis : The rigid structure of the acenaphthylene framework allows for the creation of well-defined chiral pockets around the metal center. mdpi.com Chiral nickel complexes with these ligands have been effective in catalyzing enantioselective cyclization reactions. mdpi.com

Table 1: Catalytic Applications of Acenaphthylene-Based Metal Complexes
MetalComplex TypeReaction TypeKey FindingsCitation
Palladium (Pd)PEPPSI-type NHC ComplexSuzuki Coupling, Buchwald-Hartwig AminationHighly effective for C-C and C-N bond formation. mdpi.com
Ruthenium (Ru)Supported BIAN-NHC ComplexRing-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP)Exhibits excellent catalytic activity, tolerates a wide range of substrates, and is recyclable. mtak.hu
Nickel (Ni)Chiral NHC ComplexEnantioselective CyclizationSubtle structural changes create a chiral pocket, enabling high enantioselectivity. mdpi.com
Gallium (Ga)BIAN ComplexHydroamination of AlkynesDemonstrates catalytic activity comparable to transition-metal systems. nih.gov

Covalent Functionalization Strategies for this compound and Related Polycyclic Aromatic Hydrocarbons

Covalent functionalization is a powerful tool for modifying the properties of polycyclic aromatic hydrocarbons (PAHs) like acenaphthylene. These strategies can enhance solubility, introduce new functionalities, and alter electronic properties. nih.gov While methods specific to this compound are not extensively detailed, general strategies for PAHs are applicable.

C–H Arylation : Transition metal-catalyzed C–H activation provides a direct method to form new carbon-carbon bonds. For instance, palladium on carbon (Pd/C) can catalyze the selective arylation of PAHs using aryliodonium salts under relatively mild conditions. researchgate.net This approach allows for the extension of the π-conjugated system.

Sulfoniumization : A one-step protocol for the solubilization and functionalization of PAHs involves sulfoniumization. nih.govsciprofiles.com This method uses a diaryl sulfoxide (B87167) to achieve regioselective C–H functionalization, yielding sulfonium (B1226848) salts that are more soluble and can undergo further downstream reactions to form C-C and C-heteroatom bonds. nih.gov

Oxidative Coupling : For building larger, edge-decorated PAH systems, oxidative phenol (B47542) coupling presents a robust strategy. nih.gov This approach can be used to link phenolic PAH fragments, followed by oxidative cyclization to construct larger, highly functionalized planar or helical systems. nih.gov

Hydrogen-Induced Coupling : On surfaces, catalyst-free covalent coupling of nonfunctionalized PAHs can be achieved in the presence of atomic hydrogen, proceeding through a superhydrogenated intermediate. researcher.life

Development of this compound Analogue Derivatives with Tuned π-Systems

Modifying the extended π-system of the acenaphthylene core is crucial for tuning its optical and electronic properties for applications in materials science. nih.gov

One effective strategy is the synthesis of acenaphthylene-fused heteroarenes . A palladium-catalyzed cascade reaction involving an initial Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation can produce a variety of analogues where the acenaphthylene core is fused to five- or six-membered heterocycles like thiophene, furan, pyrazole, or pyridine. beilstein-journals.org This fusion directly alters the electronic structure of the parent molecule.

Another approach involves the incorporation of electron-donating or electron-withdrawing groups . Attaching alkoxy groups to the PAH framework, for example, has been shown to lower the optical gap of the material. nih.gov The synthesis of such highly edge-functionalized PAHs can be achieved through strategies like oxidative coupling of functionalized phenol precursors. nih.gov These modifications are essential for developing novel PAH compounds for electronic applications such as light-emitting diodes and photovoltaic cells.

Multicomponent Derivatization of Acenaphthylene Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step from three or more starting materials. nih.gov Acenaphthenequinone, a close derivative of acenaphthylene, is a particularly valuable building block in MCRs for generating diverse heterocyclic and spirocyclic compounds. nih.gov

A notable example is the one-pot, three-component reaction involving acenaphthylene-1,2-dione (acenaphthenequinone) , various 1H-pyrazol-5-amines , and an aldehyde or ketone in acetic acid. This reaction leads to the synthesis of 8-carboxylnaphthyl-functionalized pyrazolo[3,4-b]pyridine derivatives. A key feature of this transformation is the facile C-C bond cleavage of the five-membered ring in the acenaphthenequinone scaffold to form a naphthoic acid moiety.

Another powerful strategy involves consecutive MCRs. For instance, products from a Betti reaction can be used as inputs for a subsequent Bargellini multicomponent reaction to create novel naphtho[1,2-f] researchgate.netmdpi.comoxazepine scaffolds. chemicalpapers.com Such approaches highlight the utility of the acenaphthylene framework in combinatorial chemistry to rapidly generate libraries of structurally complex molecules. nih.govjournalcsij.com

Table 2: Examples of Multicomponent Reactions on Acenaphthylene-Related Scaffolds
ReactantsReaction TypeProduct ScaffoldKey FeatureCitation
Acenaphthenequinone, 1H-pyrazol-5-amine, Aldehyde/KetoneOne-pot, three-component8-Carboxylnaphthyl-functionalized pyrazolo[3,4-b]pyridineInvolves C-C bond cleavage to form a naphthoic acid derivative.
2-Naphthol, Aldehyde, 2-Aminopyridine (Betti) then Chloroform, Ketone (Bargellini)Consecutive MCRsNaphtho[1,2-f] researchgate.netmdpi.comoxazepineEfficient construction of novel oxazepine-based scaffolds. chemicalpapers.com

Advanced Spectroscopic Characterization of Acenaphthylen 4 Ol and Its Derivatives

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structures through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of a compound's elemental composition. For Acenaphthylen-4-OL, HRMS can confirm its molecular formula, which is C₁₂H₈O epa.govchemspider.com. The monoisotopic mass of this compound is calculated to be 168.057515 Da chemspider.com. By measuring the exact mass of the molecular ion or characteristic fragment ions with high precision, HRMS can distinguish between elemental compositions that might have similar nominal masses, thereby providing definitive molecular formula assignment spectralworks.com. This accuracy is critical for confirming the identity and purity of synthesized this compound.

Tandem Mass Spectrometry for Structural Elucidation of this compound Fragments

Tandem Mass Spectrometry (MS/MS), also known as MS², involves isolating a specific ion (precursor ion) and fragmenting it further to produce a spectrum of fragment ions. This technique is vital for unraveling the structural details of a molecule. While specific fragmentation pathways for this compound are not extensively detailed in the provided literature, general principles of MS fragmentation can be applied to predict potential pathways msu.edulibretexts.orgacdlabs.com.

Electron Ionization (EI), a common "hard" ionization technique, often leads to significant fragmentation, yielding a molecular ion (M⁺•) and various fragment ions that arise from bond cleavages and rearrangements acdlabs.comuni-saarland.de. For this compound (C₁₂H₈O), the molecular ion would be expected at m/z 168. Loss of small neutral molecules like CO (28 Da) or C₂H₂ (26 Da) from the aromatic system, or fragmentation related to the hydroxyl group (e.g., loss of H•, H₂O, or CO), are plausible fragmentation routes. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically produce protonated ([M+H]⁺) or other adduct ions with less fragmentation, which can be useful for initial molecular weight confirmation acdlabs.com. Subsequent fragmentation of these softer ions in MS/MS experiments can reveal structural information. For instance, fragmentation related to the hydroxyl group could involve the loss of H₂O (18 Da) to yield a fragment ion at m/z 150, or the loss of CO (28 Da) from the ring system.

Table 1: Potential Key Ions in the Mass Spectrum of this compound

Ion Typem/z (Nominal)Calculated m/z (Exact)Possible Fragment/FormulaNotes
Molecular Ion168168.0575[C₁₂H₈O]⁺•Primary ion from ionization (e.g., EI).
Loss of H•167167.0500[C₁₂H₇O]⁺Radical loss from the hydroxyl group or aromatic ring.
Loss of H₂O150150.0497[C₁₂H₆]⁺Loss of water from the hydroxyl group.
Loss of CO140140.0470[C₁₁H₈]⁺Loss of carbon monoxide from the ring system.
Loss of C₂H₂142142.0599[C₁₀H₈O]⁺Loss of acetylene (B1199291) from the aromatic system.

Note: Specific fragmentation patterns require experimental validation through MS/MS experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes electronic transitions within molecules, providing insights into their conjugated systems and the presence of chromophores. This compound, with its polycyclic aromatic structure and a hydroxyl substituent, is expected to exhibit characteristic UV-Vis absorption bands. The conjugated π-electron system of the acenaphthylene (B141429) core is responsible for absorption in the UV region, typically involving π-π* transitions acs.orglibretexts.org. The presence of the hydroxyl (-OH) group, an auxochrome, can influence these electronic transitions, often leading to a bathochromic (red) shift in absorption maxima and an increase in molar absorptivity (extinction coefficient) compared to the parent acenaphthylene acs.org.

While specific UV-Vis spectral data for this compound were not directly found in the provided search snippets, studies on related acenaphthylene derivatives show that modifications to the core structure can lead to red-shifted absorption and emission spectra acs.org. Typical UV-Vis spectra for PAHs and their derivatives often display multiple absorption bands in the 200-400 nm range, corresponding to different electronic transitions. The hydroxyl group's position and its electronic interaction with the aromatic system would dictate the precise wavelengths and intensities of these absorptions.

Table 2: Expected UV-Vis Absorption Characteristics of this compound

Spectral RegionExpected Transition TypeTypical (nm)Notes
UV-C (200-280)π-π~220-270Strong absorptions characteristic of the aromatic π-system.
UV-B (280-315)π-π~270-320Transitions influenced by the extended conjugation and the hydroxyl group.
UV-A (315-400)π-π* / n-π~300-350+Potentially weaker absorptions, possibly including n-π transitions from the oxygen lone pair, influenced by conjugation.

Note: Specific values require experimental determination.

Integration of Advanced Spectroscopic Methods with Chemometric Approaches

Chemometrics provides a suite of statistical and mathematical tools for extracting meaningful information from complex data sets, such as those generated by spectroscopic techniques. The integration of advanced spectroscopic methods like MS and UV-Vis with chemometric approaches allows for more robust analysis, identification, and quantification of compounds, especially in complex mixtures.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, chemometric methods such as Principal Component Analysis (PCA), Multivariate Curve Resolution (MCR), and Partial Least Squares (PLS) are frequently employed spectroscopyonline.comnih.govresearchgate.netjlu.edu.cnsharif.ir. For instance, UV-Vis spectra of PAHs can be analyzed using MCR to resolve overlapping spectral contributions from different compounds, enabling qualitative and quantitative analysis even in complex mixtures nih.gov. PCA can be used to identify patterns and differences in spectral data, aiding in the classification and differentiation of samples based on their spectroscopic fingerprints researchgate.net.

In the context of this compound, combining MS and UV-Vis data with chemometric analysis could offer several advantages:

Identification and Purity Assessment: Chemometric analysis of UV-Vis spectra could help identify this compound based on its characteristic absorption profile and assess the presence of UV-absorbing impurities.

Structural Elucidation Support: While MS/MS provides direct fragmentation data, chemometric analysis of multiple MS spectra from related compounds or under different ionization conditions might reveal subtle structural differences or common fragmentation pathways.

Quantitative Analysis: Chemometric models, such as PLS, can be built using spectroscopic data (UV-Vis or specific MS ion intensities) to quantify this compound in various matrices.

Pattern Recognition: When analyzing samples containing this compound along with other related compounds, chemometric methods can help in pattern recognition, facilitating the differentiation and characterization of complex samples.

The application of these integrated approaches is particularly valuable in environmental monitoring, natural product analysis, and synthetic chemistry, where understanding the composition and purity of samples is paramount.

Compound Name Table:

Common NameIUPAC NameFormulaCAS Number
This compoundThis compoundC₁₂H₈O111013-09-3

Theoretical and Computational Chemistry Studies of Acenaphthylen 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. A full DFT analysis of Acenaphthylen-4-OL would provide fundamental insights into its intrinsic properties.

Quantum Mechanical Prediction of Molecular Geometry and Stability

A foundational step in any computational study is the optimization of the molecule's three-dimensional structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the equilibrium geometry of this compound would be determined by finding the minimum on the potential energy surface. This calculation would yield precise bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations would confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and provide thermodynamic data such as enthalpy and Gibbs free energy, which are crucial for assessing the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value (eV) Description
EHOMO ~ -5.0 to -6.0 Energy of the Highest Occupied Molecular Orbital
ELUMO ~ -1.0 to -2.0 Energy of the Lowest Unoccupied Molecular Orbital

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual calculated values for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map of this compound would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The hydroxyl group's oxygen atom would be expected to be a site of high negative potential.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand the interaction of this compound with light, Time-Dependent DFT (TD-DFT) calculations are essential. This method is used to calculate the energies of electronic excited states, which correspond to the absorption of photons. TD-DFT calculations would predict the molecule's UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is critical for applications in materials science and photochemistry.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. For this compound, this could involve studying its behavior in potential reactions, such as oxidation of the hydroxyl group or electrophilic substitution on the aromatic rings. By locating the transition state structures and calculating the activation energies, a detailed reaction mechanism can be elucidated. This provides a deeper understanding of the compound's reactivity and potential for chemical transformations.

Aromaticity Indices and Electron Delocalization in Acenaphthylene (B141429) Systems

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility and the nature of its interactions with other molecules.

A typical MD simulation protocol for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This would be followed by placing the molecule in a simulation box, often with a solvent to mimic solution conditions, and then solving Newton's equations of motion for every atom in the system.

Conformational Analysis: The fused ring structure of the acenaphthylene core is largely rigid. However, the hydroxyl group introduces a degree of conformational freedom through the rotation around the C-O bond. MD simulations would allow for the exploration of the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

Intermolecular Interactions: By simulating a system containing multiple this compound molecules, or this compound with solvent molecules, the nature of intermolecular interactions can be investigated. Key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds.

π-π Stacking: The aromatic acenaphthylene core can engage in π-π stacking interactions with other aromatic systems. The simulations would reveal the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and their energetic contributions.

A hypothetical data table summarizing potential findings from an MD simulation of this compound in a water box could look as follows:

Interaction TypeAverage Distance (Å)Average Angle (°)Occupancy (%)
O-H···O (Water)2.817085
π-π Stacking3.5N/A15 (in concentrated solution)

Note: This data is illustrative and not based on actual simulation results.

Application of Computational Chemical Studies to Correlate Molecular Properties with Experimental Observations

Computational chemistry offers a suite of methods to calculate various molecular properties that can be correlated with experimental data. For this compound, these studies would bridge the gap between its molecular structure and its macroscopic behavior.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate a range of properties.

Correlation with Experimental Data: The calculated properties can be directly compared with experimental findings to validate the computational model and to gain deeper insight into the underlying chemical principles.

A hypothetical table correlating theoretical and experimental data for this compound might be structured as follows:

PropertyCalculated Value (DFT B3LYP/6-31G*)Experimental Value
Dipole Moment (Debye)2.1 DNot available
¹H NMR Chemical Shift (ppm, C5-H)7.3 ppmNot available
UV-Vis λmax (nm)295 nmNot available
O-H Vibrational Frequency (cm⁻¹)3650 cm⁻¹Not available

Note: This data is illustrative and not based on actual calculations or experimental results.

The close agreement between calculated and experimental values would lend confidence to the computational model, which could then be used to predict other properties that are difficult or impossible to measure experimentally. For instance, understanding the electronic transitions calculated from Time-Dependent DFT (TD-DFT) can help in interpreting the experimental UV-Vis spectrum. Similarly, calculated vibrational frequencies can aid in the assignment of peaks in an experimental IR or Raman spectrum.

Q & A

Q. Q1. What are the validated synthetic routes for Acenaphthylen-4-OL, and how can researchers ensure reproducibility?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as the oxidation or hydroxylation of acenaphthene derivatives. A validated route includes refluxing acenaphthene with a hydroxylating agent (e.g., H₂O₂/acid catalyst) under controlled temperature. To ensure reproducibility:

  • Document exact stoichiometry, reaction time, and purification steps (e.g., column chromatography).
  • Characterize intermediates and final products using NMR (¹H/¹³C), FT-IR, and HPLC-MS to confirm structural integrity .
  • Include raw spectral data and error margins (e.g., ±0.5% purity thresholds) in supplementary materials for peer validation .

Basic Research: Physicochemical Property Analysis

Q. Q2. How should researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer: Contradictions in solubility/stability data often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To resolve discrepancies:

  • Replicate experiments under standardized conditions (e.g., 25°C in DMSO/water mixtures).
  • Use dynamic light scattering (DLS) to monitor aggregation, which may skew solubility measurements.
  • Perform stability assays with controlled oxygen/moisture levels (e.g., glovebox techniques) and report degradation kinetics (e.g., half-life calculations) .

Advanced Research: Mechanistic Studies

Q. Q3. What advanced techniques are recommended for elucidating the electronic properties of this compound in catalytic systems?

Methodological Answer: To investigate electronic behavior:

  • Employ density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
  • Pair computational data with experimental techniques like cyclic voltammetry to measure redox potentials.
  • Use X-ray photoelectron spectroscopy (XPS) to validate charge distribution in solid-state systems .

Advanced Research: Contradictory Bioactivity Data

Q. Q4. How can researchers reconcile conflicting reports on this compound’s bioactivity in cellular assays?

Methodological Answer: Discrepancies may stem from cell-line variability or assay protocols. To address this:

  • Standardize cell culture conditions (e.g., passage number, serum concentration) and include positive/negative controls.
  • Quantify bioactivity using orthogonal assays (e.g., fluorescence-based ATP assays vs. MTT).
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate signal noise from true effects .

Method Development: Analytical Quantification

Q. Q5. What validated HPLC or GC-MS parameters ensure accurate quantification of this compound in complex matrices?

Methodological Answer: For trace analysis:

  • Optimize mobile phase composition (e.g., acetonitrile:water gradients) to resolve this compound from matrix interferents.
  • Validate linearity (R² ≥ 0.995) across a concentration range (e.g., 1–100 µg/mL).
  • Use deuterated internal standards (e.g., this compound-d₃) to correct for recovery losses in GC-MS .

Advanced Data Interpretation

Q. Q6. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer: Spectral inconsistencies often arise from tautomerism or solvent effects. Strategies include:

  • Conduct variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.
  • Validate assignments using 2D NMR techniques (HSQC, HMBC) .

Reproducibility in Cross-Disciplinary Studies

Q. Q7. What steps are critical for ensuring reproducibility when this compound is used in hybrid materials research?

Methodological Answer: For hybrid systems (e.g., polymer composites):

  • Characterize interfacial interactions using AFM or TEM to confirm uniform dispersion.
  • Publish full synthetic protocols, including mixing speeds, curing times, and environmental controls (humidity/temperature).
  • Archive raw microscopy images and mechanical testing data (e.g., tensile modulus) in open-access repositories .

Literature Synthesis Challenges

Q. Q8. How can researchers efficiently locate and validate historical data on this compound given sparse primary literature?

Methodological Answer:

  • Use curated databases (e.g., Reaxys, SciFinder) to filter peer-reviewed studies and patents.
  • Cross-reference spectral data from older publications with modern techniques (e.g., comparing 1960s IR peaks with current DFT-predicted spectra).
  • Contact original authors for raw datasets or unpublished details, adhering to ethical citation practices .

Q. Guidelines for Researchers

  • Basic vs. Advanced Differentiation : Basic questions focus on foundational synthesis/characterization, while advanced questions tackle mechanistic, interdisciplinary, or contradictory data.
  • Methodological Rigor : Emphasize reproducibility through standardized protocols, statistical validation, and open data sharing .
  • Avoid Commercial Bias : Exclude industrial-scale synthesis; focus on lab-scale methodologies and academic-grade analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.